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Introduction
Extracellular double-stranded DNA (dsDNA) released from damaged or dying cells is a potent

trigger of the innate immune system. In the cytosol, this dsDNA is detected by the sensor cyclic

GMP-AMP synthase (cGAS), which synthesizes the second messenger 2'3'-cyclic GMP-AMP

(cGAMP).[1][2][3] cGAMP then binds to and activates the Stimulator of Interferon Genes

(STING), an endoplasmic reticulum-resident protein.[2][4] This activation leads to the

recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn

phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][5][6]

Phosphorylated IRF3 (p-IRF3) dimerizes, translocates to the nucleus, and drives the

expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[2][4]

SBC-110736 is a small molecule inhibitor of proprotein convertase subtilisin kexin type 9

(PCSK9).[7][8][9] Beyond its role in cholesterol metabolism, SBC-110736 has been shown to

reduce the release of dsDNA from UVB-induced keratinocytes and inhibit the subsequent

activation of the cGAS-STING pathway in macrophages.[9] This suggests a potential
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therapeutic role for SBC-110736 in modulating inflammatory responses driven by cytosolic

dsDNA.

This document provides detailed protocols to assess the effect of SBC-110736 on dsDNA

release and the subsequent activation of the cGAS-STING signaling pathway.

cGAS-STING Signaling Pathway
The following diagram illustrates the key steps in the cGAS-STING pathway, from cytosolic

dsDNA sensing to the production of Type I interferons.
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Caption: The cGAS-STING innate immune signaling pathway.

Experimental Workflow Overview
The general workflow to assess the activity of SBC-110736 involves cell culture, induction of

dsDNA release, treatment with the compound, and subsequent analysis of extracellular dsDNA

and downstream signaling markers.
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1. Cell Culture
(e.g., Keratinocytes, Macrophages)

2. Treatment Groups
- Vehicle Control

- Stimulus Only (e.g., UVB)
- Stimulus + SBC-110736

3. Induction of dsDNA Release
(e.g., UVB Irradiation)

4. Sample Collection
- Supernatant (for dsDNA, IFN-β)

- Cell Lysate (for p-IRF3)

5. Quantification of Extracellular dsDNA
(PicoGreen Assay) 6. Analysis of STING Pathway Activation

7. Data Analysis & Interpretation IFN-β ELISA p-IRF3 Western Blot
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Caption: General experimental workflow for assessing SBC-110736 activity.

Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of human keratinocytes, treatment with SBC-110736, and

induction of dsDNA release using UVB irradiation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15573659?utm_src=pdf-body-img
https://www.benchchem.com/product/b15573659?utm_src=pdf-body
https://www.benchchem.com/product/b15573659?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Seeding: Plate primary human epidermal keratinocytes (NHEK) in a 12-well plate at a

density of 2 x 10⁵ cells/well. Culture in Keratinocyte Growth Medium at 37°C and 5% CO₂

until 70-80% confluent.

Compound Preparation: Prepare a stock solution of SBC-110736 in DMSO.[8] Dilute the

stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10 µM).

Ensure the final DMSO concentration is consistent across all wells and does not exceed

0.1%.

Pre-treatment: Remove the culture medium and replace it with medium containing either

vehicle (DMSO) or the desired concentration of SBC-110736. Incubate for 2 hours.

UVB Irradiation:

Remove the medium and wash cells twice with sterile Phosphate-Buffered Saline (PBS).

Leave a thin film of PBS on the cells and irradiate with a single dose of UVB (e.g., 50

mJ/cm²).

Remove the PBS and add back the corresponding fresh medium (Vehicle or SBC-
110736).

Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

Sample Collection:

Supernatant: Carefully collect the culture supernatant from each well. Centrifuge at 500 x

g for 5 minutes to pellet any detached cells. Transfer the clarified supernatant to a new

tube for dsDNA and IFN-β analysis. Store at -80°C.

Cell Lysate: Wash the remaining adherent cells once with ice-cold PBS. Add 100 µL of

RIPA lysis buffer containing protease and phosphatase inhibitors.[10][11] Scrape the cells,

collect the lysate, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C. Collect

the supernatant (cell lysate) and store at -80°C for Western blot analysis.
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Protocol 2: Quantification of Extracellular dsDNA
(PicoGreen Assay)
This protocol quantifies dsDNA in the collected cell culture supernatants using a fluorescent

dye such as Quant-iT™ PicoGreen®.[12][13]

Reagent Preparation:

Thaw the PicoGreen® reagent and DNA standards at room temperature, protected from

light.[12][14]

Prepare a 1:200 working solution of PicoGreen® reagent in 1X TE buffer.[15][16]

Prepare a standard curve using the provided λ DNA standard by performing serial dilutions

in 1X TE buffer (e.g., from 1000 ng/mL down to 0 ng/mL).[17]

Assay Procedure:

Pipette 100 µL of each standard and unknown sample (supernatant) in duplicate into a

black 96-well microplate.

Add 100 µL of the diluted PicoGreen® working solution to all wells.[15]

Mix gently by shaking the plate.

Incubate for 5 minutes at room temperature, protected from light.[17]

Measurement: Measure the fluorescence using a microplate reader with excitation at ~485

nm and emission at ~528 nm.[15]

Calculation: Subtract the average fluorescence of the blank (0 ng/mL DNA) from all other

readings. Plot the standard curve (fluorescence vs. DNA concentration) and determine the

dsDNA concentration in the samples from the linear regression of the standard curve.

Protocol 3: Assessment of STING Pathway Activation
A. IFN-β Quantification by ELISA
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This protocol measures the concentration of secreted IFN-β in the cell culture supernatant.

Reagent Preparation: Prepare all reagents, standards, and samples according to the

manufacturer's instructions for a human IFN-β ELISA kit.[18][19]

Assay Procedure:

Add 100 µL of standards and samples (supernatant) to the appropriate wells of the pre-

coated plate.[18]

Incubate for 1-2 hours at 37°C.

Wash the wells several times.

Add 100 µL of the biotinylated detection antibody and incubate for 1 hour at 37°C.[18]

Wash the wells, then add 100 µL of HRP-streptavidin conjugate and incubate for 30

minutes.[20]

Wash the wells, then add 90 µL of TMB substrate solution and incubate in the dark until

color develops (10-20 minutes).[18]

Add 50 µL of stop solution to each well.[18]

Measurement: Immediately read the absorbance at 450 nm using a microplate reader.

Calculation: Generate a standard curve and calculate the IFN-β concentration in the samples

as described for the dsDNA assay.

B. p-IRF3 (Ser396) Detection by Western Blot

This protocol assesses the phosphorylation of IRF3 in the cell lysates.

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA

or Bradford assay.

Sample Preparation: Mix 20-30 µg of protein from each lysate with Laemmli sample buffer

and heat at 95°C for 5 minutes.
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SDS-PAGE: Separate the protein samples on a 10% polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking and Antibody Incubation:

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with

0.1% Tween-20 (TBST) for 1 hour at room temperature.[11][21]

Incubate the membrane with a primary antibody against phospho-IRF3 (Ser396) (e.g., Cell

Signaling Technology #4947) overnight at 4°C.

Wash the membrane 3 times with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence

(ECL) substrate and visualize the bands using a chemiluminescence imaging system.[22]

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-

probed with antibodies against total IRF3 and a loading control (e.g., β-actin or GAPDH).

Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment

groups.

Table 1: Effect of SBC-110736 on Extracellular dsDNA Release
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Treatment Group SBC-110736 (µM)
Extracellular
dsDNA (ng/mL) ±
SD

% Inhibition vs.
Stimulus Only

Untreated Control 0 15.2 ± 2.1 N/A

UVB Only 0 250.6 ± 18.5 0%

UVB + SBC-110736 0.1 188.1 ± 15.3 24.9%

UVB + SBC-110736 1.0 95.7 ± 9.8 61.8%

UVB + SBC-110736 10.0 45.3 ± 5.5 81.9%

Table 2: Effect of SBC-110736 on IFN-β Secretion

Treatment Group SBC-110736 (µM) IFN-β (pg/mL) ± SD
% Inhibition vs.
Stimulus Only

Untreated Control 0 < 50 N/A

UVB Only 0 1850.4 ± 120.7 0%

UVB + SBC-110736 0.1 1425.8 ± 105.2 23.0%

UVB + SBC-110736 1.0 760.1 ± 65.4 58.9%

UVB + SBC-110736 10.0 212.5 ± 25.1 88.5%

Table 3: Densitometry Analysis of Western Blots
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Treatment Group SBC-110736 (µM)
p-IRF3 / Total IRF3
Ratio (Normalized)

% Inhibition vs.
Stimulus Only

Untreated Control 0 0.05 N/A

UVB Only 0 1.00 0%

UVB + SBC-110736 0.1 0.72 28.0%

UVB + SBC-110736 1.0 0.35 65.0%

UVB + SBC-110736 10.0 0.11 89.0%

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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